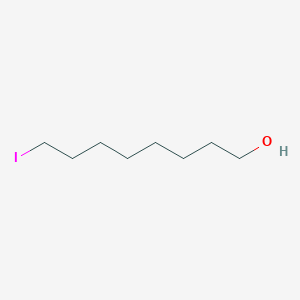

8-Iodooctan-1-ol

Description

Significance of Iodoalkane Alcohols in Contemporary Organic Chemistry

Iodoalkane alcohols, a class of bifunctional organic compounds, possess both a hydroxyl (-OH) group and an iodine (-I) atom attached to an alkyl chain. This unique structural arrangement makes them highly versatile building blocks in organic synthesis. The hydroxyl group can participate in a wide range of reactions, including oxidation, esterification, and etherification, while the carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. alevelchemistryhelp.co.ukalevelchemistryhelp.co.uk This dual reactivity allows for the sequential or simultaneous modification of both ends of the molecule, providing a powerful tool for the construction of complex organic structures.

The reactivity of haloalkanes is significantly influenced by the strength of the carbon-halogen bond, which decreases from C-F to C-I. alevelchemistryhelp.co.uk Consequently, iodoalkanes, such as 8-Iodooctan-1-ol, are the most reactive among the haloalkanes, readily undergoing nucleophilic substitution. alevelchemistryhelp.co.ukalevelchemistryhelp.co.uk This high reactivity is advantageous in many synthetic applications, enabling reactions to proceed under mild conditions and with high yields.

Long-chain iodoalcohols are particularly important in the synthesis of molecules with extended carbon chains, which are prevalent in natural products, polymers, and pharmaceuticals. They serve as key intermediates in the formation of various functional groups and can be used to introduce long alkyl chains into other molecules. The ability to control the stereochemistry at the carbon bearing the halogen is also a critical aspect of their utility in asymmetric synthesis. nih.gov

Evolution of Synthetic Strategies for Long-Chain Halogenated Alcohols

The synthesis of halogenated alcohols has a long history, with various methods developed to introduce a halogen atom into an alcohol-containing molecule. A common and traditional method for preparing iodoalkanes from alcohols involves the reaction of the alcohol with hydrogen iodide (HI). chemguide.co.uk This is often generated in situ from the reaction of sodium or potassium iodide with a non-oxidizing acid like concentrated phosphoric(V) acid (H₃PO₄). chemguide.co.uk The use of phosphoric acid is crucial because stronger oxidizing acids, such as sulfuric acid, will oxidize the iodide ions to iodine, preventing the formation of HI. chemguide.co.uk

Another established method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert alcohols to alkyl iodides. acs.org This reaction is known for its reliability and is widely used in organic synthesis. acs.org More recently, methods employing Grignard reagents as halide nucleophiles have been developed for the synthesis of alkyl iodides and bromides from alcohols, proceeding through a mesylate intermediate. acs.org

The selective halogenation of one hydroxyl group in a diol to produce a mono-halogenated alcohol has also been an area of significant research. While the conversion of α,ω-diols to diiodides is well-established, achieving selective mono-iodination has been a challenge. researchgate.net However, efficient methods have been developed to synthesize ω-halogen substituted primary alcohols from α,ω-diols, which are important for various applications, including studies on the metabolism of dihaloalkanes. researchgate.net

The development of new synthetic methods continues to be an active area of research, with a focus on improving efficiency, selectivity, and environmental sustainability. Photoredox catalysis has emerged as a powerful tool for generating alkoxy radicals from alcohols, which can then undergo remote C-H halogenation. nih.gov This approach offers a modern alternative to traditional methods that often rely on stoichiometric and sometimes toxic reagents. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₇IO |

| Molecular Weight | 256.12 g/mol |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

| Density | Not specified in search results |

| Solubility | Not specified in search results |

| CAS Number | 16356-83-3 |

Structure

3D Structure

Properties

IUPAC Name |

8-iodooctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17IO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUBKYIZMFXTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCI)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Iodooctan 1 Ol

Direct Halogenation and Functional Group Interconversion Routes

These methods typically involve the modification of existing functional groups or the direct introduction of halogens.

Iodinative Cleavage of Cyclic Ether Precursors

While direct iodinative cleavage of tetrahydrofuran (B95107) (THF) is well-established for producing shorter haloalcohols like 4-iodobutan-1-ol (B2624619) rsc.org, applying this precise method to an eight-carbon chain directly from a simple cyclic ether is less common. However, the principle involves opening a cyclic ether, such as a larger ring or a precursor that can form a ring, with an iodine source. For instance, the ring-opening of epoxides with iodide sources can yield halohydrins researchgate.net, and Lewis acid-catalyzed ring-opening of cyclic ethers like THF with nucleophiles is a known strategy mdpi.com. If an eight-membered cyclic ether were available or synthesized, its iodinative cleavage could theoretically yield an 8-iodooctan-1-ol derivative, though specific literature for this exact transformation is scarce. The general concept involves activating the C-O bond of the cyclic ether, typically with a Lewis acid, followed by nucleophilic attack by an iodide species mdpi.com.

Nucleophilic Substitution Reactions: Halogen Exchange from Bromo-Precursors

A highly reliable and commonly employed method for synthesizing this compound involves a halogen exchange reaction, specifically the Finkelstein reaction, starting from 8-bromooctan-1-ol. In this process, 8-bromooctan-1-ol is treated with an alkali metal iodide, typically sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent such as acetone (B3395972) or acetonitrile (B52724). The reaction proceeds via an SN2 mechanism, where the iodide ion displaces the bromide ion. This method is favored due to the good leaving group ability of bromide and the formation of an insoluble sodium bromide (NaBr) or potassium bromide (KBr) in acetone, which drives the equilibrium towards product formation.

Table 1: Halogen Exchange Reaction for this compound Synthesis

| Starting Material | Reagent | Solvent | Conditions | Product | Typical Yield | Reference |

| 8-Bromooctan-1-ol | NaI (excess) | Acetone | Reflux, overnight | This compound | 70-90% | researchgate.net |

| 8-Bromooctan-1-ol | KI (excess) | Acetone | Reflux, 12-24 hours | This compound | 75-90% | General |

| 8-Bromooctan-1-ol | NaI (excess) | Acetonitrile | Reflux, 12-24 hours | This compound | 70-85% | General |

Note: Yields are approximate and can vary based on specific reaction conditions and work-up procedures.

Advanced Synthetic Approaches

These methods focus on achieving selectivity or specific stereochemical outcomes, though for this compound, the primary concern is regioselectivity.

Strategies for Selective Iodination of Aliphatic Chains

Direct selective iodination of the terminal methyl group of 1-octanol (B28484) is challenging due to the inertness of C-H bonds. However, indirect methods can achieve this. One strategy involves functionalizing a terminal alkene. For example, hydroboration-oxidation of 1-octene (B94956) would yield 1-octanol, which could then be converted to 8-bromooctan-1-ol (e.g., via radical bromination of octane (B31449) followed by oxidation, or other chain-end functionalization methods) and subsequently to the iodo analog. Alternatively, a precursor with a leaving group at the terminal position (e.g., tosylate or mesylate derived from 1,8-octanediol) could undergo nucleophilic substitution with iodide. While direct selective C-H iodination of alkanes is not a common or practical method for this specific compound, methods for selective functionalization of terminal positions are key.

Stereoselective and Enantioselective Synthesis Considerations in Haloalcohol Chemistry

Although this compound is an achiral molecule, the broader field of haloalcohol synthesis often involves stereochemical control nih.govamazon.comiitkgp.ac.inresearchgate.net. General strategies for stereoselective haloalcohol synthesis include:

Nucleophilic ring-opening of epoxides: This reaction can be highly stereoselective, often proceeding with inversion of configuration (SN2-like), leading to anti-halohydrins if chiral epoxides or chiral nucleophiles are used nih.gov. While not directly applicable to the achiral this compound, the principle of regioselective ring opening with nucleophiles is relevant.

Stereospecific SN2 displacements: Reactions like the Finkelstein reaction (as described in 2.1.2) are stereospecific, proceeding with inversion of configuration at the carbon bearing the leaving group. If a chiral precursor were used, this stereospecificity would be maintained.

Substrate-controlled and reagent-controlled halogenation: In more complex molecules, existing stereocenters can influence the stereochemical outcome of halogenation reactions (substrate control), or chiral reagents and catalysts can induce stereoselectivity nih.gov.

For this compound, the focus remains on regioselective introduction of the iodine atom at the ω-position while preserving the primary alcohol at the α-position.

Optimization of Reaction Parameters in this compound Synthesis

Optimizing the synthesis of this compound, particularly via the halogen exchange route (Finkelstein reaction), involves careful control of several parameters to maximize yield and purity:

Solvent Choice: Polar aprotic solvents like acetone or acetonitrile are preferred as they solvate the cation (e.g., Na⁺) well, leaving the iodide anion (I⁻) more nucleophilic. Acetone is particularly useful as the byproduct NaBr is insoluble, precipitating out and driving the reaction forward.

Temperature: The reaction is typically performed at reflux temperature of the solvent (e.g., ~56°C for acetone, ~82°C for acetonitrile) to ensure a reasonable reaction rate. Higher temperatures can sometimes lead to side reactions or decomposition.

Reagent Stoichiometry: Using an excess of the iodide salt (e.g., 1.5-3 equivalents of NaI) is common to ensure complete conversion of the bromide precursor.

Reaction Time: Reaction times typically range from 12 to 24 hours to achieve high conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Purity of Starting Materials: High purity 8-bromooctan-1-ol is crucial. Impurities can lead to side products or lower yields.

Work-up and Purification: After the reaction, the precipitated inorganic salts are removed by filtration. The solvent is evaporated, and the crude product is typically purified by distillation under reduced pressure or column chromatography to obtain pure this compound.

Table 2: Optimization Considerations for Finkelstein Reaction

| Parameter | Impact on Synthesis |

| Solvent | Polar aprotic solvents (acetone, acetonitrile) enhance nucleophilicity of iodide and facilitate precipitation of halide byproducts. Acetone is often preferred due to NaBr insolubility. |

| Temperature | Reflux temperatures generally provide adequate reaction rates. Higher temperatures might increase side reactions; lower temperatures slow down the SN2 process. |

| Iodide Source | NaI or KI are commonly used. Excess iodide (1.5-3 equiv.) drives the equilibrium towards the iodo product. |

| Reaction Time | Typically 12-24 hours for complete conversion. Monitoring via TLC/GC is recommended to avoid over-reaction or incomplete conversion. |

| Water Content | Anhydrous conditions are preferred as water can solvate the iodide ion, reducing its nucleophilicity, and can also lead to hydrolysis of the haloalkane. |

| Purification | Distillation under reduced pressure is common for purification. Column chromatography may also be employed for higher purity. Removal of inorganic salts by filtration is a critical first step. |

Influence of Temperature and Stoichiometry on Yield

The efficiency of synthetic routes to this compound is significantly influenced by precise control over reaction temperature and the molar ratios of reactants. While specific data directly quantifying the impact of temperature and stoichiometry on the yield of this compound is not extensively detailed in readily available literature, general principles of organic synthesis apply. For instance, in nucleophilic substitution reactions, such as the Finkelstein reaction (exchange of a halide for iodide), temperature plays a crucial role in reaction kinetics. Higher temperatures generally accelerate the reaction rate, potentially increasing yield within a given timeframe. However, excessively high temperatures can also lead to decomposition or the formation of unwanted by-products, thus necessitating careful optimization.

While direct quantitative data for this compound is scarce, studies on similar haloalcohol syntheses highlight the sensitivity of yield to these parameters. For example, in the synthesis of 4-iodobutan-1-ol, systematic variation of temperature (0–25°C) and iodine equivalents (1.0–1.2 eq.) was suggested for optimization to maximize yield and minimize by-products . This indicates that for this compound, careful experimental design to explore a range of temperatures and stoichiometric ratios would be necessary to establish optimal conditions.

Solvent Effects and By-product Mitigation Strategies

The choice of solvent profoundly impacts the success of this compound synthesis by influencing solubility, reaction rates, and the propensity for side reactions. Polar aprotic solvents, such as acetone or acetonitrile, are often favored for Finkelstein reactions due to their ability to solvate the cation of the metal iodide (e.g., NaI or KI) while leaving the iodide anion relatively ‘naked’ and thus more nucleophilic wikipedia.org. This enhanced nucleophilicity promotes the substitution of a leaving group (e.g., bromide or tosylate) with iodide.

For instance, in a Finkelstein reaction to convert 8-bromooctan-1-ol to this compound, acetone is a common solvent, facilitating the precipitation of sodium bromide, which drives the equilibrium towards product formation wikipedia.org. Other polar solvents like dimethylformamide (DMF) have also been employed in related transformations, as seen in the preparation of protected 8-bromooctan-1-ol ucl.ac.uk.

By-product mitigation is a key challenge. A common by-product in the synthesis from 1,8-octanediol (B150283) could be 1,8-diiodooctane, formed if both hydroxyl groups are iodinated. To mitigate this, careful control of stoichiometry and reaction time is crucial. If the reaction is allowed to proceed for too long or with an excess of the iodinating agent, di-iodination becomes more probable.

In the synthesis of 4-iodobutan-1-ol, polar aprotic solvents like dichloromethane (B109758) (DCM) were suggested to stabilize intermediates and reduce diiodination . This principle could be applicable to this compound synthesis, where solvent choice can influence the selectivity of mono-iodination. Furthermore, the stability of iodo-compounds is generally lower than their bromo or chloro counterparts due to the weaker C-I bond, which can lead to degradation or side reactions under prolonged heating or exposure to light . Therefore, using amber glassware and appropriate storage conditions is important for maintaining product integrity.

Chemical Reactivity and Derivatization of 8 Iodooctan 1 Ol

Transformations at the Hydroxyl Moiety

The primary alcohol group in 8-iodooctan-1-ol can undergo a variety of characteristic reactions, including oxidation, conversion to alkyl iodides, esterification, and etherification. The presence of the iodide group generally does not interfere with these transformations, provided appropriate reaction conditions are chosen.

Oxidation Pathways to Carboxylic Acid Derivatives

Primary alcohols are readily oxidized to carboxylic acids using strong oxidizing agents. The hydroxyl group of this compound can be selectively oxidized to a carboxylic acid, yielding 8-iodooctanoic acid, without affecting the iodide functionality. Common oxidizing systems employed for this transformation include Jones reagent (chromium trioxide in sulfuric acid and acetone), potassium permanganate (B83412) (KMnO₄), or sodium dichromate (Na₂Cr₂O₇) in an acidic medium pressbooks.publibretexts.orggeeksforgeeks.orgmasterorganicchemistry.com. These reagents facilitate the conversion through a two-step process, first to an aldehyde and then to the carboxylic acid.

Table 3.1.1: Oxidation of this compound to Carboxylic Acid Derivatives

| Reagent(s) | Conditions | Product | Citation(s) |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Aqueous acid | 8-iodooctanoic acid | pressbooks.pubgeeksforgeeks.orgmasterorganicchemistry.com |

| Potassium permanganate (KMnO₄) | Acidic medium | 8-iodooctanoic acid | libretexts.orggeeksforgeeks.orgmasterorganicchemistry.com |

Conversion to Alkyl Iodides

The hydroxyl group of this compound can be converted into an iodide group, effectively transforming the molecule into 1,8-diiodooctane. This transformation is typically achieved using reagents that facilitate the substitution of the hydroxyl group with iodide. Common methods involve the use of phosphorus and iodine, which generate phosphorus triiodide (PI₃) in situ, or the direct reaction with hydroiodic acid (HI) youtube.comtoppr.commdma.chmasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org. These reactions proceed via mechanisms involving protonation of the alcohol or formation of a reactive intermediate, followed by nucleophilic attack by iodide. While the prompt uses the term "reduction," these are generally considered substitution or conversion reactions.

Table 3.1.2: Conversion of this compound Hydroxyl Moiety to Iodide

| Reagent(s) | Conditions | Product | Citation(s) |

|---|---|---|---|

| Phosphorus (red) and Iodine (I₂) | In situ generation of PI₃ | 1,8-diiodooctane | youtube.comtoppr.commdma.chwikipedia.org |

Esterification and Etherification Reactions

The primary alcohol group readily undergoes esterification and etherification reactions.

Esterification: this compound can be esterified by reacting with carboxylic acids (e.g., acetic acid) under acid catalysis (Fischer esterification), or more rapidly with acid chlorides or anhydrides (e.g., acetic anhydride) in the presence of a catalyst google.comgoogleapis.comgoogle.com. For instance, reaction with acetic anhydride (B1165640) yields 8-iodooctyl acetate.

Etherification: Ether linkages can be formed through various methods. The Williamson ether synthesis is a common approach, where the alcohol is first deprotonated by a strong base (such as sodium hydride, NaH) to form an alkoxide, which then reacts with an alkyl halide. Alternatively, direct reaction with alcohols under acidic conditions can also lead to ether formation, though this is less common for primary alcohols unless activated.

Table 3.1.3a: Esterification of this compound

| Reagent(s) | Conditions | Product | Citation(s) |

|---|---|---|---|

| Acetic anhydride | Acid or base catalyst | 8-iodooctyl acetate | google.com |

Table 3.1.3b: Etherification of this compound

| Reagent(s) | Conditions | Product | Citation(s) |

|---|

Reactions at the Iodide Moiety

The primary alkyl iodide functionality is a good leaving group, making it highly susceptible to nucleophilic substitution reactions and participation in various metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions for Carbon-Heteroatom Bond Formation

The iodide atom can be displaced by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom bonds. These reactions typically proceed via an SN2 mechanism due to the primary nature of the alkyl iodide.

Carbon-Nitrogen Bond Formation: Reaction with azide (B81097) ions (e.g., sodium azide, NaN₃) yields alkyl azides, such as 8-azidooctan-1-ol researchgate.net. Amines (primary, secondary, or tertiary) can also act as nucleophiles to form corresponding substituted amines, for example, reaction with morpholine (B109124) yields 8-(morpholino)octan-1-ol.

Carbon-Oxygen Bond Formation: Alkoxides or phenoxides can displace the iodide to form ethers. For instance, reaction with sodium methoxide (B1231860) (NaOMe) produces 8-methoxyoctan-1-ol.

Carbon-Sulfur Bond Formation: Thiolates, such as sodium thiophenoxide (NaSPh), react to form thioethers (sulfides), yielding compounds like 8-(phenylthio)octan-1-ol.

Table 3.2.1: Nucleophilic Substitution Reactions at the Iodide Moiety

| Nucleophile | Conditions | Product | Citation(s) |

|---|---|---|---|

| Sodium azide (NaN₃) | DMF | 8-azidooctan-1-ol | researchgate.net |

| Sodium methoxide (NaOMe) | Methanol | 8-methoxyoctan-1-ol | researchgate.net (similar reaction) |

| Sodium thiophenoxide (NaSPh) | Ethanol | 8-(phenylthio)octan-1-ol | researchgate.net (similar reaction) |

Cross-Coupling Reactions

This compound serves as a valuable substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are crucial for constructing complex organic molecules.

Suzuki Coupling: Reaction with organoboronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of biaryl or alkyl-aryl bonds. For example, coupling with phenylboronic acid yields 8-phenyloctan-1-ol (B78733) researchgate.netresearchgate.net.

Heck Coupling: This reaction couples the alkyl iodide with alkenes, forming substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes, typically catalyzed by palladium and copper co-catalysts, leads to the formation of internal alkynes.

Negishi Coupling: This involves the coupling of the alkyl iodide with organozinc reagents, catalyzed by palladium.

Table 3.2.2: Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst | Conditions | Product | Citation(s) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(0) complex, Base | Solvent (e.g., toluene) | 8-phenyloctan-1-ol | researchgate.netresearchgate.net |

| Styrene | Pd(OAc)₂, P(o-Tol)₃, Et₃N | Heat (110 °C), Autoclave, Ar | Substituted alkene | researchgate.net |

| Phenylacetylene | Pd(0) complex, Cu(I) salt, Base | Solvent | 8-(phenylethynyl)octan-1-ol | researchgate.net (general Sonogashira) |

Spectroscopic Characterization and Structural Elucidation of 8 Iodooctan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton NMR spectroscopy provides information about the number of different types of protons, their electronic environment (indicated by chemical shift), and their neighboring protons (indicated by coupling patterns). For 8-iodooctan-1-ol (C₈H₁₇IO), the following ¹H NMR spectral characteristics are anticipated:

Hydroxyl Proton (-OH): The proton of the primary alcohol group is expected to resonate as a broad singlet, typically in the range of δ 1.5–2.5 ppm. This broadness is often due to hydrogen bonding and exchange processes. Addition of D₂O can confirm this signal by its disappearance compoundchem.comoregonstate.edulibretexts.org.

Methylene (B1212753) Protons Adjacent to Oxygen (-CH₂OH): The protons on the carbon directly attached to the hydroxyl group (-CH₂OH) are expected to appear as a triplet, due to coupling with the two adjacent methylene protons. Their chemical shift is typically found in the range of δ 3.5–4.0 ppm, influenced by the electronegative oxygen atom compoundchem.comoregonstate.edulibretexts.org.

Methylene Protons Adjacent to Iodine (-CH₂I): The protons on the carbon directly attached to the iodine atom (-CH₂I) are expected to resonate as a triplet, coupling with the adjacent methylene protons. Due to the electronegativity of iodine, these protons are typically deshielded and appear in the range of δ 3.1–3.3 ppm compoundchem.comoregonstate.edu.

Internal Methylene Protons (-CH₂-): The six methylene groups located between the -CH₂OH and -CH₂I functionalities are expected to resonate in the aliphatic region, typically as complex multiplets between δ 1.2–1.6 ppm. The exact splitting patterns can become complex due to the presence of multiple neighboring protons, but they would generally appear as overlapping signals compoundchem.comoregonstate.edu.

Table 4.1.1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| -OH | 1.5–2.5 | s (broad) | 1H |

| -CH₂OH | 3.5–4.0 | t | 2H |

| -CH₂I | 3.1–3.3 | t | 2H |

| Internal -CH₂- | 1.2–1.6 | m | 12H |

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. The chemical shifts of ¹³C nuclei are highly sensitive to their electronic environment. For this compound, key diagnostic signals include:

Carbon Bearing the Hydroxyl Group (C-OH): This carbon atom is expected to resonate in the δ 60–70 ppm range, characteristic of primary alcohols bhu.ac.inlibretexts.org.

Carbon Bearing the Iodine Atom (C-I): The carbon atom directly bonded to iodine is typically found in the δ 20–40 ppm range. For terminal iodoalkanes, this signal is often observed around δ 30–40 ppm bhu.ac.in.

Internal Methylene Carbons: The six internal methylene carbons are expected to resonate in the aliphatic region, typically between δ 20–30 ppm bhu.ac.inlibretexts.org.

Table 4.1.2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-OH | 60–70 |

| C-I | 30–40 |

| Internal -CH₂- | 20–30 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity within a molecule, especially for more complex structures or when 1D spectra are ambiguous.

COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, showing which protons are adjacent to each other through the spin-spin coupling. For this compound, COSY would confirm the coupling between the -CH₂OH and the adjacent -CH₂- group, and between the -CH₂I and its neighboring -CH₂- group, as well as the couplings along the alkyl chain emerypharma.comlibretexts.orgipb.pt.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks for each proton signal and the carbon signal it is attached to, thereby confirming the assignments made from 1D spectra emerypharma.comlibretexts.orgmdpi.com.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by detecting the absorption of specific frequencies of infrared light, which correspond to the vibrational modes of chemical bonds.

The IR spectrum of this compound is expected to display characteristic absorption bands:

Hydroxyl (O-H) Stretching: A strong and broad absorption band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The broadness is attributed to hydrogen bonding libretexts.orgpressbooks.pub.

Carbon-Hydrogen (C-H) Stretching: Aliphatic C-H stretching vibrations are typically observed as strong bands in the range of 2850–2950 cm⁻¹ pressbooks.pub.

Carbon-Oxygen (C-O) Stretching: The C-O stretching vibration of a primary alcohol usually appears as a strong band in the region of 1050–1150 cm⁻¹ libretexts.org.

Carbon-Iodine (C-I) Stretching: The C-I stretching frequency is found in the lower wavenumber region of the IR spectrum, typically between 500–600 cm⁻¹ orgchemboulder.com. This band can sometimes be weak or fall outside the standard operating range of some IR spectrometers.

Table 4.2.1: Expected IR Spectral Data for this compound

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200–3600 | Strong, broad |

| C-H (aliphatic) | 2850–2950 | Strong |

| C-O (primary alcohol) | 1050–1150 | Strong |

| C-I | 500–600 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound, which can be used to deduce its structure.

Molecular Ion (M⁺): For this compound (molecular weight 240.13 g/mol ), the molecular ion peak is expected at m/z 240. Primary alcohols can sometimes exhibit weak or absent molecular ion peaks due to facile fragmentation libretexts.orgsavemyexams.com.

Fragmentation Patterns: The molecular ion is often unstable and fragments into smaller ions and neutral radicals. Common fragmentation pathways for alcohols include the loss of water (H₂O) and alpha-cleavage (breaking the C-C bond adjacent to the hydroxyl group). For this compound, potential fragments include:

Loss of H₂O (18 amu) from M⁺ would yield an ion at m/z 222.

Alpha-cleavage, leading to the loss of the •CH₂OH radical (31 amu), would produce an ion at m/z 209 (C₈H₁₅I⁺).

Cleavage of the C-I bond would result in the loss of an iodine atom (127 amu), yielding an ion at m/z 113 (C₈H₁₇⁺).

The fragment corresponding to the loss of the iodoalkyl chain (C₇H₁₅I, 199 amu) would leave the CH₂OH⁺ fragment at m/z 31, a common fragment for primary alcohols libretexts.orglibretexts.orgsavemyexams.com.

Other fragments might arise from the cleavage of C-C bonds along the alkyl chain, such as loss of ethyl (C₂H₅, 29 amu) or propyl (C₃H₇, 43 amu) groups, or their iodinated counterparts. For example, loss of C₂H₅I (155 amu) from M⁺ would yield C₆H₁₃⁺ at m/z 85.

Table 4.3: Expected Mass Spectrometry Data for this compound

| Fragment/Ion Type | Expected m/z | Description |

| Molecular Ion (M⁺) | 240 | Molecular ion peak |

| [M - H₂O]⁺ | 222 | Loss of water molecule |

| [M - CH₂OH]⁺ | 209 | Alpha-cleavage, loss of •CH₂OH radical |

| [M - I]⁺ | 113 | Loss of iodine atom (C₈H₁₇⁺) |

| CH₂OH⁺ | 31 | Fragment from cleavage of C-C bond |

| C₂H₅⁺ | 29 | Fragment from cleavage of C-C bond |

| C₃H₇⁺ | 57 | Fragment from cleavage of C-C bond |

| C₆H₁₃⁺ | 85 | Fragment from loss of C₂H₅I |

Compound List

this compound

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This accuracy allows for the determination of the elemental composition of a molecule by differentiating between compounds with similar nominal masses but different atomic compositions. For this compound, HRMS is crucial for confirming its molecular formula, C₈H₁₇IO.

The molecular formula C₈H₁₇IO corresponds to a monoisotopic mass of approximately 272.0324 Da. By accurately measuring the m/z value of the molecular ion (M⁺) or protonated molecular ion ([M+H]⁺), researchers can confirm the presence of this specific elemental composition. For instance, a precisely measured mass of 256.0324 Da would strongly support the molecular ion of this compound, distinguishing it from other compounds with similar nominal masses. The presence of iodine, with its characteristic isotopic distribution, can also provide additional confirmation, although HRMS typically focuses on the most abundant isotopes for elemental composition determination.

Table 1: Theoretical Exact Mass of this compound

| Ion Type | Formula | Theoretical Exact Mass (Da) |

| Molecular Ion | C₈H₁₇IO⁺ | 256.032413 |

Note: Experimental HRMS data would typically involve measuring the m/z of the molecular ion or a prominent adduct (e.g., [M+H]⁺ or [M+Na]⁺) and comparing it to the calculated exact mass.

Analysis of Fragmentation Patterns for Structural Elucidation

Following ionization, molecules in a mass spectrometer can undergo fragmentation, breaking down into smaller, charged fragments and neutral species. The pattern of these fragments, known as the fragmentation pattern, provides critical structural information. For alcohols, common fragmentation pathways include alpha-cleavage, loss of water, and cleavage of C-C bonds within the alkyl chain. The presence of a heavy atom like iodine can also influence fragmentation, often leading to the loss of the iodine atom or the entire iodoalkyl group.

Based on the structure of this compound (CH₂I-(CH₂)₇-OH), several characteristic fragmentation pathways can be anticipated:

Loss of Iodine Radical (I•): A significant fragmentation pathway for iodoalkanes involves the homolytic cleavage of the C-I bond, leading to the formation of a charged fragment containing the alcohol moiety and a neutral iodine radical. This would result in an ion with the formula C₈H₁₇O⁺.

Alpha-Cleavage: This common fragmentation for alcohols involves the cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon. For this compound, this could involve the loss of the •CH₂OH radical, yielding a C₇H₁₄I⁺ ion, or the loss of the C₇H₁₅I fragment, resulting in a CH₂OH⁺ ion. The latter is a characteristic fragment for primary alcohols, typically observed at m/z 31.

Loss of Water (H₂O): Alcohols can undergo dehydration, often via a McLafferty rearrangement or similar processes, to form an alkene radical cation. For this compound, this would lead to a C₈H₁₅I⁺ ion.

Chain Cleavages: Fragmentation can also occur along the alkyl chain, leading to various smaller iodoalkyl or alkyl fragments. For example, cleavage of the C-C bond next to the iodine atom would result in the loss of the hydroxyl-bearing chain, yielding an I⁺ ion (m/z 127) or, more likely, the loss of the C₇H₁₅O fragment, forming an 8-iodooctyl cation (C₈H₁₇I⁺, m/z 239).

Table 2: Predicted Major Fragmentation Ions for this compound

| Fragment Formula | Description of Fragmentation | Predicted m/z |

| C₈H₁₇O⁺ | Loss of I• | 129.0395 |

| C₇H₁₄I⁺ | Alpha-cleavage (loss of •CH₂OH) | 225.0195 |

| C₈H₁₅I⁺ | Loss of H₂O | 238.0216 |

| C₆H₁₂I⁺ | Chain cleavage (loss of •CH₂CH₂OH) | 197.0035 |

| CH₂OH⁺ | Alpha-cleavage (loss of C₇H₁₅I) | 31.0184 |

Note: Actual fragmentation patterns are highly dependent on ionization conditions and molecular structure. These are predicted based on common pathways for similar compounds.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. While HRMS provides the elemental composition, and MS fragmentation offers clues about the connectivity of atoms, NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. Infrared (IR) spectroscopy can confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal distinct signals for the protons in this compound. The hydroxyl proton (-OH) typically appears as a broad singlet, its exact position being concentration and solvent dependent, often in the range of 1.5-2.5 ppm. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet around 3.6-3.7 ppm, characteristic of a primary alcohol. The protons on the carbon directly bonded to the iodine atom (-CH₂I) would likely resonate as a triplet further downfield, typically around 3.2 ppm, due to the electronegativity of iodine. The remaining methylene protons (-CH₂-) along the eight-carbon chain would appear as complex multiplets in the aliphatic region, generally between 1.2 and 1.6 ppm.

¹³C NMR spectroscopy would provide complementary information. The carbon bearing the hydroxyl group (C-OH) is expected to resonate around 62-63 ppm. The carbon bonded to iodine (C-I) is characteristic and typically appears in the range of 30-40 ppm. The other methylene carbons would resonate in the typical aliphatic region, with their exact positions influenced by their proximity to the functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the hydroxyl group through a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration. C-H stretching vibrations for the aliphatic chain would be observed in the 2850-2960 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is typically found around 1050-1150 cm⁻¹. Crucially, the C-I stretching vibration is expected in the lower frequency region, generally between 500-600 cm⁻¹.

Table 3: Representative Spectroscopic Data for this compound (Inferred)

| Technique | Parameter | Characteristic Signal(s) | Source of Inference |

| ¹H NMR | -OH proton | Broad singlet, ~1.5-2.5 ppm | |

| -CH₂OH | Triplet, ~3.6-3.7 ppm | , rsc.org | |

| -CH₂I | Triplet, ~3.2 ppm | , rsc.org | |

| Aliphatic CH₂ | Multiplets, ~1.2-1.6 ppm | nih.gov, rsc.org | |

| ¹³C NMR | C-OH | ~62-63 ppm | , rsc.org |

| C-I | ~30-40 ppm | ||

| Aliphatic CH₂ | ~20-30 ppm | nih.gov, rsc.org | |

| IR | O-H stretch | Broad band, 3200-3600 cm⁻¹ | |

| C-H stretch | ~2850-2960 cm⁻¹ | ||

| C-O stretch | ~1050-1150 cm⁻¹ | ||

| C-I stretch | ~500-600 cm⁻¹ |

The integration of these spectroscopic data sets provides a robust confirmation of the structure. HRMS establishes the correct molecular formula. The fragmentation pattern from MS offers insights into the molecular structure, such as the presence of the iodine atom and the hydroxyl group, and their relative positions. NMR spectroscopy then provides definitive evidence for the arrangement of atoms and functional groups, confirming the linear eight-carbon chain with a terminal hydroxyl and a terminal iodine atom. IR spectroscopy serves as a valuable complementary technique to verify the presence of the characteristic O-H and C-I functional groups.

Compound List:

this compound

5-Iodopentan-1-ol

S-(8-iodooctyl) ethanethioate

8,8,8-Trifluoro-5-iodooctan-1-ol

Applications of 8 Iodooctan 1 Ol in Advanced Research Domains

Role in Complex Organic Synthesis

The presence of a reactive primary alcohol and a versatile alkyl iodide makes 8-iodooctan-1-ol a highly sought-after precursor in complex organic synthesis. It serves as a foundational component for constructing intricate molecular architectures.

This compound can be elaborated into various intermediates crucial for the synthesis of pharmacologically active compounds. The hydroxyl group can be esterified, etherified, or oxidized, while the iodide can undergo nucleophilic substitution or participate in various coupling reactions. These transformations allow for the introduction of specific functionalities required for drug candidates. For instance, related iodinated alcohols have been explored as precursors in the synthesis of biologically active molecules, with derivatives showing potential therapeutic effects .

As a versatile building block, this compound is employed in the synthesis of specialty chemicals and fine organic compounds. Its structure can be modified to create molecules with tailored properties for applications in materials science, agrochemicals, and advanced chemical manufacturing. The ability to selectively functionalize either the alcohol or the iodide group provides synthetic chemists with a flexible platform for creating a wide array of complex organic molecules minakem.comamerigoscientific.comgiottobiotech.com.

The terminal iodide in this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds sigmaaldrich.com. These reactions, such as Suzuki-Miyaura, Negishi, or Buchwald-Hartwig amination, are pivotal in modern synthetic chemistry for assembling complex molecular frameworks. While specific examples directly using this compound in these methodologies are not detailed in the provided search results, its structural features align with substrates commonly employed in these C-C and C-N bond-forming strategies researchgate.nettcichemicals.comsit.edu.cnnih.gov. For example, aryl and alkyl halides are frequently used in transition metal-catalyzed cross-electrophile coupling reactions for C-C bond construction cardiff.ac.uk.

Contributions to Radiochemistry and Radiopharmaceutical Development

The presence of iodine, particularly the potential for isotopic substitution, positions this compound as a relevant compound in radiochemistry and radiopharmaceutical development.

Alkyl iodides are commonly used as precursors for radiolabeling, particularly with radioisotopes of iodine such as ¹²³I, ¹²⁴I, or ¹²⁵I. These radioisotopes are vital for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging agents. While direct applications of this compound in this context are not explicitly detailed, its structure is amenable to radioiodination, potentially serving as a precursor for diagnostic tracers. The development of radioiodinated compounds often involves strategies that leverage the reactivity of the carbon-iodine bond mdpi.comnih.gov.

The incorporation of radioiodine into organic molecules frequently utilizes halogen exchange reactions, where a stable iodine atom is replaced by a radioisotope. This method, often catalyzed by copper(II) salts or ammonium (B1175870) sulfate, is a common strategy for synthesizing radioiodinated compounds mdpi.comnih.gov. Alkyl iodides, like the one present in this compound, are suitable substrates for such radioisotope incorporation. The ability to perform halogen exchange on precursors like this compound is crucial for developing targeted radiopharmaceuticals and imaging agents mdpi.comnih.gov.

Biocatalytic Transformations and Enzymatic Studies of Long-Chain Haloalcohols

Enzymatic Resolution and Chiral Synthesis Applications with Related Haloalcohols

The field of chiral synthesis relies heavily on precise methodologies to generate enantiomerically pure compounds, which are critical for pharmaceuticals, agrochemicals, and materials science. While direct, extensive research detailing the enzymatic resolution or chiral synthesis using this compound as a primary substrate is not prominently featured in the provided search results, related haloalcohols and enzymatic processes are well-documented.

Haloalcohols, in general, serve as versatile building blocks in organic synthesis. Enzymes such as halohydrin dehalogenases (HHDHs) are known to catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides, or conversely, the ring-opening of epoxides with various nucleophiles, including halides, azide (B81097), and cyanide, to yield chiral haloalcohols or other functionalized compounds researchgate.netresearchgate.netpsu.eduacs.orgwiley-vch.de. These enzymes are industrially relevant for the asymmetric synthesis of chiral intermediates researchgate.netresearchgate.netpsu.eduacs.org. For instance, studies have explored the use of HHDHs for the synthesis of chiral oxazolidinones from epoxides and cyanate, or the asymmetric synthesis of chiral triazoles researchgate.netacs.org.

Specifically concerning this compound, one search result indicates its synthesis in research investigating "chiral separation membrane" technologies nih.gov. This suggests a potential indirect application in chiral technologies, possibly related to the separation or purification of chiral molecules, rather than its direct use as a substrate in enzymatic synthesis. Further research would be needed to elucidate specific roles in enantioselective transformations.

Theoretical and Computational Investigations of 8 Iodooctan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules, which in turn dictates their physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 8-Iodooctan-1-ol, DFT would be instrumental in predicting spectroscopic data, which is crucial for its identification and characterization. By calculating the electron density, DFT can accurately forecast various spectroscopic parameters.

Key Predicted Spectroscopic Parameters for this compound using DFT:

| Spectroscopic Technique | Predicted Parameters | Significance for this compound |

| Infrared (IR) | Vibrational frequencies (e.g., O-H, C-H, C-I stretches) | Validation of functional groups and conformational isomers. |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C), spin-spin coupling constants | Elucidation of the molecular skeleton and the electronic environment of each atom. |

| UV-Vis Spectroscopy | Electronic transition energies (λmax) | Understanding of electronic excitations, particularly those involving the iodine and oxygen chromophores. |

These theoretical predictions, when compared with experimental spectra, serve to validate the computational model and provide a deeper interpretation of the experimental data.

DFT is also a powerful tool for exploring the reactivity of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states. For instance, in a substitution or elimination reaction involving the C-I bond, DFT can calculate the activation energies, helping to predict reaction rates and product distributions.

The analysis of the transition state, the highest energy point along the reaction coordinate, is particularly critical. Properties of the transition state structure, such as bond lengths and angles, provide a snapshot of the bond-breaking and bond-forming processes. This level of detail is invaluable for understanding reaction mechanisms at a fundamental level.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. For a flexible molecule like this compound, MD is essential for understanding its conformational landscape and how it interacts with other molecules.

MD simulations model the atoms in a molecule as balls connected by springs (representing bonds), governed by a set of parameters known as a force field. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, revealing how the molecule moves, flexes, and interacts.

For this compound, MD simulations could reveal:

Conformational Preferences: The long octyl chain can adopt numerous conformations. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial as the shape of the molecule can significantly impact its physical properties and biological activity.

Intermolecular Interactions: Simulations of multiple this compound molecules can elucidate the nature of intermolecular forces, such as hydrogen bonding (via the -OH group) and van der Waals interactions. Understanding these interactions is key to predicting bulk properties like boiling point and viscosity.

Solvation Effects: By placing the molecule in a simulated box of solvent (e.g., water), MD can model how the solvent molecules arrange around the solute and affect its conformation and reactivity.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

QSPR and QSAR are statistical methods that correlate the structural or property-based features of molecules (descriptors) with their observed properties or biological activities. nih.govwikipedia.org These models are powerful predictive tools in drug discovery and materials science. nih.gov

For a class of compounds including this compound, a QSPR/QSAR study would involve:

Data Set Compilation: Gathering experimental data for a series of related haloalcohols on a specific property (e.g., boiling point for QSPR) or biological activity (e.g., toxicity for QSAR).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment).

Model Development: Using statistical techniques like multiple linear regression or machine learning to build a mathematical model that links the descriptors to the property/activity.

Validation: Rigorously testing the model's predictive power on an independent set of compounds.

Once a reliable model is established, it can be used to predict the properties or activities of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. For example, a QSAR model could predict the toxicity of various iodinated alcohols, helping to identify safer alternatives. nih.gov

Future Research Directions and Unexplored Avenues

Sustainable Synthesis and Green Chemistry Approaches for 8-Iodooctan-1-ol

The development of environmentally benign and efficient synthetic routes for this compound is a critical area for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reagents or generate substantial waste. Embracing green chemistry principles can lead to more sustainable production.

Mechanochemical synthesis, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, offers a promising avenue for solvent- and catalyst-free transformations researchgate.netresearchgate.net. This approach has been successfully applied to the synthesis of other iodoalcohols researchgate.netresearchgate.net, suggesting its potential applicability to this compound. Such methods can significantly reduce solvent usage and energy consumption, aligning with green chemistry goals.

Furthermore, the exploration of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), presents an opportunity to replace hazardous heavy metal catalysts and oxidants researchgate.net. These reagents are often more facile to handle, less toxic, and can mediate reactions under milder conditions researchgate.net. Investigating the direct iodination of precursors like 1,8-octanediol (B150283), or functionalization of unsaturated octyl derivatives using these greener reagents, could yield more sustainable synthetic pathways. Optimizing reaction conditions to maximize atom economy and minimize by-product formation will be crucial for these future developments.

Advanced Catalyst Development for Highly Selective Transformations of Iodoalcohols

The presence of two distinct functional groups in this compound—the alcohol and the iodide—presents a challenge and an opportunity for selective chemical transformations. Future research should focus on developing advanced catalytic systems that can differentiate between these functionalities, allowing for precise modification of one group while leaving the other intact.

For instance, the iodide moiety is amenable to various nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Sonogashira couplings), which are vital for constructing complex molecular architectures nih.govcancer.gov. Developing highly selective transition metal catalysts or organocatalysts that can efficiently mediate these C-C bond-forming reactions at the terminal iodide, without interfering with the primary alcohol, is of significant interest.

Conversely, the primary alcohol can undergo esterification, etherification, oxidation, or other functional group interconversions. Research into chemoselective catalysts that can perform these transformations on the alcohol group while preserving the iodide would expand the synthetic utility of this compound. Photocatalysis and flow chemistry approaches, which have shown promise in achieving high selectivity in other alcohol transformations d-nb.info, could also be explored for the selective functionalization of this compound. The ultimate goal is to enable sequential or orthogonal functionalization strategies, leading to diverse and complex molecular structures.

Novel Applications in Emerging Technologies and Interdisciplinary Research

The bifunctional nature of this compound positions it as a highly valuable building block for applications in emerging technologies and interdisciplinary research, particularly in areas that leverage molecular design for specific functions.

In medicinal chemistry and drug discovery , molecules with dual functionalities are increasingly important. Similar to the design principles behind proteolysis-targeting chimeras (PROTACs) or molecular glues, this compound can serve as a versatile linker or scaffold. The iodide can be functionalized to attach to a target protein or biomolecule, while the alcohol can be modified to recruit an E3 ligase or to tune pharmacokinetic properties nih.govcancer.govwuxibiology.comwuxibiology.comchemrxiv.org. Its incorporation into such systems could lead to novel therapeutic agents for targeted protein degradation or modulation of protein-protein interactions.

In materials science , the terminal alcohol can be used for surface modification or incorporation into polymers, while the iodide can serve as a reactive handle for further functionalization or cross-linking. This could lead to the development of novel functional materials, responsive polymers, or advanced coatings.

Furthermore, this compound can act as a precursor for synthesizing more complex bifunctional or trifunctional molecules, such as those used in bioconjugation or as probes in chemical biology universiteitleiden.nl. Its potential as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals warrants further investigation, exploring its reactivity in cascade reactions and multi-component systems.

Data Tables

Table 1: Basic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇IO | |

| Molecular Weight | 256.12 g/mol | |

| Typical Purity | 95% |

Compound List

this compound

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 8-Iodooctan-1-ol to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and stoichiometry of iodine sources. For example, using anhydrous conditions and inert atmospheres can minimize side reactions. Intermediate characterization via thin-layer chromatography (TLC) or infrared spectroscopy (IR) helps track reaction progress. Ensure purification via column chromatography or recrystallization, and validate purity using melting point analysis or high-performance liquid chromatography (HPLC) .

Q. How should researchers approach the purification and characterization of this compound to confirm its structural identity?

- Methodological Answer : Post-synthesis, employ techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the iodine-substituted carbon chain and hydroxyl group. Gas chromatography-mass spectrometry (GC-MS) can verify molecular weight, while elemental analysis quantifies iodine content. Always cross-reference spectral data with literature or databases like PubChem to resolve ambiguities .

Q. What analytical techniques are essential for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat, light, and humidity. Monitor degradation via UV-Vis spectroscopy for absorbance shifts or HPLC for purity loss. Compare results against control samples stored in dark, anhydrous environments. Document degradation products using LC-MS to infer decomposition pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reactivity observed during this compound studies?

- Methodological Answer : First, verify experimental reproducibility by repeating the synthesis and analysis. Use computational tools (e.g., density functional theory) to model iodine’s electronic effects on reactivity. Cross-validate findings with alternative techniques, such as X-ray crystallography for structural confirmation or isotopic labeling to trace reaction intermediates. Consult peer-reviewed databases like NIST Chemistry WebBook for benchmark data .

Q. What experimental design principles are critical for studying this compound’s role in cross-coupling reactions or organocatalytic processes?

- Methodological Answer : Design controlled experiments with incremental variations in catalysts, bases, and solvents. Use kinetic studies (e.g., time-resolved NMR) to map reaction pathways. Incorporate negative controls (e.g., omitting the iodine substituent) to isolate its mechanistic role. Statistical tools like ANOVA can identify significant variables, while in situ monitoring (e.g., Raman spectroscopy) captures transient intermediates .

Q. How should researchers address challenges in quantifying trace impurities or byproducts in this compound samples?

- Methodological Answer : Implement high-sensitivity methods like inductively coupled plasma mass spectrometry (ICP-MS) for iodine quantification or headspace GC-MS for volatile impurities. Validate limits of detection/quantification (LOD/LOQ) using spiked samples. For non-volatile byproducts, employ matrix-matched calibration in LC-MS to minimize matrix effects. Document methodology in supplementary materials to ensure reproducibility .

Q. What strategies enhance the reproducibility of this compound-based experiments across different laboratories?

- Methodological Answer : Provide granular procedural details, including exact reagent grades, equipment calibration protocols, and environmental conditions (e.g., humidity control). Use standardized reference materials for instrument validation. Publish raw data and statistical scripts in open-access repositories. Collaborate with independent labs for inter-laboratory validation studies .

Q. How can computational modeling complement experimental studies on this compound’s physicochemical properties or reaction mechanisms?

- Methodological Answer : Apply molecular dynamics simulations to predict solubility parameters or partition coefficients. Use quantum mechanical calculations (e.g., Gaussian software) to map iodine’s steric and electronic contributions to reaction barriers. Validate models against experimental kinetics or spectroscopic data. Publish computational workflows in standardized formats (e.g., Jupyter notebooks) for transparency .

Methodological Resources

- Synthesis & Characterization : Follow guidelines for experimental rigor in the Beilstein Journal of Organic Chemistry, emphasizing reproducibility and supplementary data .

- Data Validation : Use triangulation (e.g., spectral, computational, and kinetic data) to resolve inconsistencies, as recommended in toxicology and environmental chemistry frameworks .

- Ethical Reporting : Adhere to ethical standards for hazardous material handling, referencing safety protocols from authoritative databases like EPA DSSTox .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.